molecular formula C20H20ClN3O4 B11035888 N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide

Cat. No.: B11035888
M. Wt: 401.8 g/mol
InChI Key: PAFTWGIYCVYVCS-UHFFFAOYSA-N
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Description

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide is an organic compound with a complex structure that includes both indole and amide functional groups

Preparation Methods

The synthesis of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide typically involves multiple steps:

Chemical Reactions Analysis

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound, particularly its indole structure, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C20H20ClN3O4/c1-27-17-5-3-4-15-13(17)11-16(24-15)20(26)22-9-8-19(25)23-12-6-7-18(28-2)14(21)10-12/h3-7,10-11,24H,8-9H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

PAFTWGIYCVYVCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCNC(=O)C2=CC3=C(N2)C=CC=C3OC)Cl

Origin of Product

United States

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